4-bromo-7-(trifluoromethyl)-1H-indole
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Overview
Description
4-Bromo-7-(trifluoromethyl)-1H-indole is a heterocyclic compound characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 7-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-(trifluoromethyl)-1H-indole typically involves the bromination of 7-(trifluoromethyl)-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetic acid, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(trifluoromethyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form oxindole derivatives, while reduction reactions can lead to the formation of indoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran (THF).
Major Products
Substitution Reactions: Products include various substituted indoles with different functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds and other complex molecules with extended conjugation.
Oxidation and Reduction: Products include oxindoles and indolines, respectively.
Scientific Research Applications
4-Bromo-7-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and natural products.
Material Science: It is utilized in the development of organic electronic materials and polymers with unique properties.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-bromo-7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-trifluoromethylquinoline: Similar in structure but with a quinoline ring instead of an indole ring.
4-Bromo-7-methoxy-2-(trifluoromethyl)benzofuran: Contains a benzofuran ring and a methoxy group instead of the indole ring.
4-Bromo-7-azaindole: Similar structure with an azaindole ring, used in the synthesis of kinase inhibitors.
Uniqueness
4-Bromo-7-(trifluoromethyl)-1H-indole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with diverse biological activities and applications in various fields of research.
Properties
IUPAC Name |
4-bromo-7-(trifluoromethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-2-1-6(9(11,12)13)8-5(7)3-4-14-8/h1-4,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJZQBQQLRLGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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